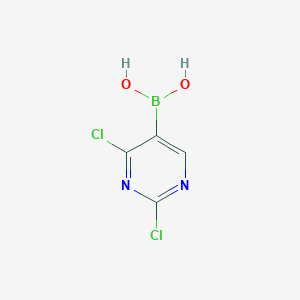

2,4-Dichloropyrimidine-5-boronic acid

Beschreibung

BenchChem offers high-quality 2,4-Dichloropyrimidine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloropyrimidine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,4-dichloropyrimidin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BCl2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOWKKAKGTWDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,4-Dichloropyrimidine-5-boronic Acid: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Importance of 2,4-Dichloropyrimidine-5-boronic Acid in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a multitude of non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a privileged heterocycle in the design of bioactive molecules. Among the vast array of functionalized pyrimidines, 2,4-dichloropyrimidine-5-boronic acid stands out as a particularly valuable and versatile building block. The presence of two reactive chlorine atoms at the 2 and 4 positions, coupled with a synthetically malleable boronic acid at the 5 position, provides a trifecta of opportunities for selective chemical modifications. This allows for the systematic and regioselective introduction of diverse substituents, enabling the rapid exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4-dichloropyrimidine-5-boronic acid, intended for researchers, scientists, and drug development professionals. The guide will delve into the strategic considerations behind the chosen synthetic route, provide detailed, field-proven experimental protocols, and offer insights into the underlying chemical principles.

Strategic Overview of the Synthetic Approach

The synthesis of 2,4-dichloropyrimidine-5-boronic acid is best approached through a two-stage process. The first stage involves the preparation of a key intermediate, 5-bromo-2,4-dichloropyrimidine. The second stage focuses on the selective introduction of the boronic acid functionality at the 5-position.

Caption: Overall synthetic strategy for 2,4-dichloropyrimidine-5-boronic acid.

The rationale for this strategy is rooted in the predictable reactivity of halogenated pyrimidines. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for the selective borylation at the C-5 position of 5-bromo-2,4-dichloropyrimidine.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2,4-dichloropyrimidine

The synthesis of 5-bromo-2,4-dichloropyrimidine commences with the readily available starting material, 5-bromouracil. The transformation involves the conversion of the hydroxyl groups of the uracil ring into chlorine atoms. Two robust and high-yielding methods are presented below.

Method 1: Chlorination using Phosphorus Pentachloride (PCl₅)

This method offers a high yield and purity of the desired product.

Experimental Protocol:

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (6.0 g, 31.4 mmol) and phosphorus pentachloride (PCl₅, 16.4 g, 87.9 mmol).

-

Add 1,1,2-trichloroethane (50 mL) as the solvent.

-

Heat the reaction mixture to reflux. The suspension will gradually transform into a light yellow, transparent solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing stirred ice water (approximately 200 mL). Continue stirring for 1 hour to ensure complete quenching.

-

Extract the aqueous phase with dichloromethane (DCM, 3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure to obtain the crude product as a light yellow transparent liquid.

-

Purify the crude product by silica gel column chromatography to yield 5-bromo-2,4-dichloropyrimidine as a colorless transparent liquid.[1]

Data Summary:

| Parameter | Value |

| Starting Material | 5-Bromouracil |

| Reagent | Phosphorus Pentachloride (PCl₅) |

| Solvent | 1,1,2-Trichloroethane |

| Reaction Temperature | Reflux |

| Yield | 99.5% |

| Purity | 97% |

Method 2: Chlorination using Phosphorus Oxychloride (POCl₃)

This method provides an alternative route with a good yield.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and protected from atmospheric moisture, add 5-bromouracil (30 g, 0.16 mol) to phosphorus oxychloride (POCl₃, 130 mL).

-

Heat the mixture at reflux for 4 days. During this period, HCl gas will evolve, and the solution will become homogeneous.

-

After the reaction is complete, remove the excess POCl₃ by distillation at atmospheric pressure.

-

Continue the distillation under reduced pressure to afford 5-bromo-2,4-dichloropyrimidine.[2]

Data Summary:

| Parameter | Value |

| Starting Material | 5-Bromouracil |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Reaction Temperature | Reflux |

| Yield | 82% |

| Boiling Point | 85-90 °C at 4 mmHg |

Part 2: Selective Borylation of 5-Bromo-2,4-dichloropyrimidine

With the key intermediate in hand, the next critical step is the introduction of the boronic acid moiety at the 5-position. The Miyaura borylation reaction is the method of choice for this transformation due to its high efficiency, functional group tolerance, and predictable regioselectivity.[3][4][5] The higher reactivity of the C-Br bond over the C-Cl bonds in palladium-catalyzed cross-coupling reactions ensures that the borylation occurs selectively at the desired position.

Caption: Miyaura borylation of 5-bromo-2,4-dichloropyrimidine.

Experimental Protocol: Miyaura Borylation to form 2,4-Dichloropyrimidine-5-boronic acid pinacol ester

This protocol is adapted from established procedures for the borylation of similar halo-pyrimidines.

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-2,4-dichloropyrimidine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Add a base, such as potassium acetate (KOAc, 1.5 eq).

-

Add an anhydrous and degassed solvent, such as 1,4-dioxane or toluene.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,4-dichloropyrimidine-5-boronic acid pinacol ester.

Data Summary (Expected):

| Parameter | Value |

| Starting Material | 5-Bromo-2,4-dichloropyrimidine |

| Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc |

| Solvent | 1,4-Dioxane or Toluene |

| Reaction Temperature | 80-100 °C |

| Product | 2,4-Dichloropyrimidine-5-boronic acid pinacol ester |

Part 3: Hydrolysis to the Final Product: 2,4-Dichloropyrimidine-5-boronic acid

The final step in the synthesis is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under acidic or basic conditions. A mild and effective method involves transesterification followed by hydrolysis.

Experimental Protocol: Hydrolysis of the Pinacol Ester

-

Dissolve the 2,4-dichloropyrimidine-5-boronic acid pinacol ester (1.0 eq) in a suitable solvent system, such as a mixture of THF and water.

-

Add an acid, such as hydrochloric acid (HCl), and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine-5-boronic acid.[2][6]

Data Summary (Expected):

| Parameter | Value |

| Starting Material | 2,4-Dichloropyrimidine-5-boronic acid pinacol ester |

| Reagent | Aqueous HCl |

| Solvent | THF/Water |

| Reaction Temperature | Room Temperature |

| Product | 2,4-Dichloropyrimidine-5-boronic acid |

Scientific Integrity and Causality in Experimental Choices

-

Choice of Starting Material: 5-Bromouracil is an economical and readily available starting material. The bromine at the 5-position is strategically placed for the subsequent selective borylation.

-

Chlorination Reagents: Both PCl₅ and POCl₃ are effective chlorinating agents for converting the hydroxyl groups of uracil to chlorides. The choice between them may depend on laboratory availability and scale. PCl₅ often provides higher yields in this specific transformation.

-

Miyaura Borylation: This palladium-catalyzed reaction is chosen for its high regioselectivity. The C-Br bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Cl bonds on the electron-deficient pyrimidine ring. This difference in reactivity is the cornerstone of the selective synthesis. The use of a phosphine ligand like dppf stabilizes the palladium catalyst and promotes the catalytic cycle. A mild base like potassium acetate is crucial to facilitate the transmetalation step without promoting significant side reactions.

-

Protection as a Pinacol Ester: The boronic acid is synthesized as its pinacol ester derivative for several reasons. Pinacol esters are generally more stable, less prone to dehydration to form boroxines, and are easier to purify by chromatography compared to the free boronic acids.

-

Hydrolysis Conditions: Mild acidic conditions are employed for the hydrolysis of the pinacol ester to minimize potential degradation of the dichloropyrimidine ring, which can be sensitive to harsh reaction conditions.

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and efficient pathway to 2,4-dichloropyrimidine-5-boronic acid, a key building block for the synthesis of novel chemical entities with potential therapeutic applications. The strategic use of a halogenated intermediate and a regioselective palladium-catalyzed borylation are key to the success of this synthesis. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently and safely produce this valuable compound in their laboratories. Further optimization of reaction conditions, particularly for large-scale synthesis, may be beneficial and can be guided by the principles discussed herein.

References

-

Preparation of 5-bromo-2,4-dichloropyrimidine - PrepChem.com. (n.d.). Retrieved March 3, 2026, from [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. (2011, March 30). Retrieved March 3, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). Retrieved March 3, 2026, from [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

-

Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5). Retrieved March 3, 2026, from [Link]

-

One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium. (2023, June 7). Retrieved March 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: 2,4-Dichloropyrimidine-5-boronic Acid & Derivatives

The following technical guide details the chemical structure, synthesis, and application of 2,4-Dichloropyrimidine-5-boronic acid (specifically focusing on its stable pinacol ester form, as the free acid is practically elusive).

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

2,4-Dichloropyrimidine-5-boronic acid (typically utilized as the pinacol ester, CAS: 1073354-24-1) is a high-value heterocyclic building block.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses two electrophilic sites (C2 and C4 chlorines) and one nucleophilic handle (C5 boronate). This trifunctional nature allows medicinal chemists to sequentially construct complex trisubstituted pyrimidine scaffolds—a motif ubiquitous in kinase inhibitors (e.g., EGFR, CDK antagonists).

This guide provides a validated roadmap for synthesizing, handling, and reacting this core, emphasizing the critical regioselectivity differences between the C2 and C4 positions.

Chemical Identity & Physicochemical Profile[1][2][3]

The free boronic acid is prone to protodeboronation due to the electron-deficient nature of the pyrimidine ring. Consequently, the pinacol ester is the standard reagent for storage and synthesis.

| Property | Data |

| Systematic Name | 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

| Common Name | 2,4-Dichloropyrimidine-5-boronic acid pinacol ester |

| CAS Number | 1073354-24-1 (Ester) / 135985-74-9 (Free acid - theoretical/transient) |

| Molecular Formula | C₁₀H₁₃BCl₂N₂O₂ |

| Molecular Weight | 274.94 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, THF; insoluble in water (hydrolyzes slowly) |

| Storage | -20°C, inert atmosphere (Argon/Nitrogen), desiccated |

Structural Analysis & Electronic Properties

Understanding the electronics of the pyrimidine ring is prerequisite to predicting reactivity.

-

C4 Position (Electrophilic): The most electron-deficient carbon due to the additive inductive effects of N3 and N1. It is highly reactive toward Nucleophilic Aromatic Substitution (SNAr).

-

C2 Position (Electrophilic): Less reactive than C4 but still susceptible to SNAr under forcing conditions or after C4 is substituted.

-

C5 Position (Nucleophilic Handle): The boronate occupies the "meta-like" position, which is electronically distinct. It serves as the attachment point for Suzuki-Miyaura coupling.[2]

Visualization: Electronic Reactivity Map

Caption: Reactivity map highlighting the orthogonal functionalization sites of the core scaffold.

Synthesis of the Core Scaffold

Direct synthesis of the boronic ester is preferred over the free acid to ensure stability. The most robust route proceeds via Cryogenic Lithiation-Borylation .

Protocol: Lithiation-Borylation of 5-Bromo-2,4-dichloropyrimidine

Reagents:

-

Substrate: 5-Bromo-2,4-dichloropyrimidine (commercially available or synthesized from 5-bromouracil).

-

Lithiation Agent: n-Butyllithium (n-BuLi) or i-PrMgCl (TurboGrignard) for milder exchange.

-

Boron Source: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB-Pin).

-

Solvent: Anhydrous THF / Toluene (4:1).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with 5-Bromo-2,4-dichloropyrimidine (1.0 eq) and anhydrous THF/Toluene.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes. Critical: Maintain temperature < -70°C to prevent "dance" reactions (halogen scrambling). Stir for 30–60 mins.

-

Quenching: Add IPB-Pin (1.2 eq) dropwise.

-

Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

-

Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc.[3][4] Dry organic layer over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: Silica gel can induce protodeboronation; use neutralized silica or alumina if possible.

Synthesis Workflow Diagram

Caption: Linear synthesis route from 5-bromouracil to the target boronic ester.

Reactivity Profile & Applications

The power of this molecule lies in its ability to undergo Sequential Functionalization .

A. Regioselective SNAr (C4 vs C2)

If the boronic ester is maintained (i.e., not reacted first), nucleophiles will attack the C4-position exclusively under controlled conditions.

-

Conditions: Amine (1.0 eq), DIPEA (2.0 eq), THF/DMF, 0°C to RT.

-

Mechanism: The intermediate Meisenheimer complex at C4 is more stabilized by the para-nitrogen (N1) than the complex at C2.

B. Suzuki-Miyaura Coupling (C5)

The boronate at C5 allows for C-C bond formation with aryl halides.

-

Challenge: The C-Cl bonds are also reactive under Pd-catalysis.

-

Solution: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (Na₂CO₃) to engage the boron specifically. However, a common strategy is to perform the SNAr reaction first to install an amine at C4, deactivating the ring slightly, and then perform the Suzuki coupling at C5.

Validated Application Workflow: Kinase Inhibitor Synthesis

-

Step 1 (SNAr): React core with Aniline derivative -> Installs C4-amino group (Selectivity > 95:5).

-

Step 2 (Suzuki): React C5-boronate with Aryl-Halide -> Extends the scaffold.

-

Step 3 (SNAr/Suzuki): Functionalize C2-Cl (if retained) to fine-tune solubility/potency.

Handling & Stability Protocols

-

Protodeboronation Risk: Electron-deficient heteroaryl boronic acids are notoriously unstable in aqueous base.

-

Storage: Store the pinacol ester at -20°C under Argon.

-

Analysis: Monitor purity via ¹H NMR (disappearance of pinacol methyls indicates hydrolysis) and ¹¹B NMR (shift changes from ester to acid).

References

-

Santa Cruz Biotechnology. 2,4-Dichloropyrimidine-5-boronic acid pinacol ester (CAS 1073354-24-1).[1][7] Product Data Sheet. Link

-

National Institutes of Health (PMC). One-pot Double Suzuki Couplings of Dichloropyrimidines. (Discusses regioselectivity of the core). Link

-

MDPI (Catalysts). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.Link

-

Organic Syntheses. Preparation of Boronic Esters via Lithiation. (General methodology adapted for pyrimidines).[8] Link

-

BenchChem. 2,4-Dimethoxypyrimidine-5-boronic acid in Materials Science. (Comparative reactivity data). Link

Sources

- 1. ottokemi.com [ottokemi.com]

- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. backoffice.abconline.de [backoffice.abconline.de]

- 6. Product Detail [m.drugdu.com]

- 7. 2,4-Dichloropyrimidine-5-boronic acid pinacol ester | CAS 1073354-24-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to (2,4-Dichloropyrimidin-5-yl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichloropyrimidin-5-yl)boronic acid is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structural features, including a di-chlorinated pyrimidine core and a versatile boronic acid moiety, make it a strategic reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an in-depth exploration of its applications, with a focus on the Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the technical knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.

Core Properties of (2,4-Dichloropyrimidin-5-yl)boronic acid

A thorough understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis. This section details the key physical and chemical characteristics of (2,4-Dichloropyrimidin-5-yl)boronic acid.

Chemical Identity and Molecular Weight

(2,4-Dichloropyrimidin-5-yl)boronic acid is identified by the CAS number 1457945-86-6 . Its molecular formula is C₄H₃BCl₂N₂O₂, which corresponds to a molecular weight of 192.80 g/mol [1].

Structural Representation

The chemical structure of (2,4-Dichloropyrimidin-5-yl)boronic acid features a pyrimidine ring substituted with chlorine atoms at the 2 and 4 positions and a boronic acid group at the 5 position.

Caption: Conceptual workflow for the synthesis of the target compound.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for (2,4-Dichloropyrimidin-5-yl)boronic acid are not widely published, standard analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic singlet for the proton at the 6-position of the pyrimidine ring. ¹³C NMR would provide signals for the four carbon atoms of the pyrimidine ring, with the carbon attached to the boron atom showing a characteristic broad signal.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

(2,4-Dichloropyrimidin-5-yl)boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Regioselectivity in the Coupling of 2,4-Dichloropyrimidines

A critical aspect of using 2,4-dichloropyrimidines in Suzuki-Miyaura coupling is the regioselectivity of the reaction. The chlorine atom at the C4 position is generally more reactive than the one at the C2 position. This preferential reactivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-Cl bond.[2][3] This selectivity allows for the sequential functionalization of the pyrimidine ring, a highly valuable strategy in combinatorial chemistry and drug discovery.

Table 1: Comparative Reactivity of Positions on the 2,4-Dichloropyrimidine Ring

| Position | Relative Reactivity in Suzuki Coupling | Rationale |

| C4 | High | Favored oxidative addition of Palladium. |

| C2 | Low | Less favorable oxidative addition. |

This differential reactivity allows for selective mono-arylation at the C4 position under controlled conditions.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for use with (2,4-Dichloropyrimidin-5-yl)boronic acid. Microwave-assisted procedures have been shown to be highly efficient for this type of transformation, often leading to shorter reaction times and improved yields.[2][4][5]

Microwave-Assisted Suzuki-Miyaura Coupling Protocol [2]

-

To a microwave vial, add the aryl halide (1.0 eq.), (2,4-Dichloropyrimidin-5-yl)boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2,4-Dichloropyrimidin-5-yl)boronic acid.

Hazard Identification

While a specific material safety data sheet (MSDS) for (2,4-Dichloropyrimidin-5-yl)boronic acid is not widely available, related boronic acids are often classified as irritants. They can cause skin and serious eye irritation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be necessary.

Handling and Storage

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended, freezer storage under an inert atmosphere is ideal to maintain its stability.[1]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical advice.

Conclusion

(2,4-Dichloropyrimidin-5-yl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its defined molecular weight of 192.80 g/mol and its capacity for regioselective Suzuki-Miyaura cross-coupling at the C4 position make it an indispensable tool for the synthesis of complex molecules in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthetic considerations, and a detailed look at its application in one of modern chemistry's most powerful reactions. By understanding the principles outlined herein, researchers can confidently and effectively incorporate this reagent into their synthetic strategies.

References

-

Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1948. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]

-

Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

-

Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(48), 8545-8548. [Link]

-

Leger, P. R., & Mitchell, D. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 223-226. [Link]

-

Chen, Y., Wu, X., & Feng, F. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Olsson, R. et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(10), 2696-2699. [Link]

-

Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. [Link]

-

Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. [Link]

-

DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie. [Link]

-

Synthesis, Characterization, and Evaluation of Near-IR Boron Dipyrromethene Bioconjugates for Labeling of Adenocarcinomas by Selectively Targeting the Epidermal Growth Factor Receptor. PMC. [Link]

Sources

The Pyrimidine Boronic Acid Paradigm: Synthesis, Stability, and Cross-Coupling in Drug Discovery

Executive Summary

Pyrimidine boronic acids are indispensable building blocks in modern medicinal chemistry, serving as critical electrophile/nucleophile partners in palladium-catalyzed cross-coupling reactions. However, their inherent instability—specifically their propensity for protodeboronation—presents significant synthetic challenges. This technical guide provides an in-depth mechanistic analysis of pyrimidine boronic acid reactivity, details self-validating experimental protocols for their synthesis and application, and explores their transformative role in drug discovery.

The Privileged Pyrimidine Scaffold and Boronic Acid Chemistry

The pyrimidine ring is a "privileged structure" omnipresent in biological systems and FDA-approved drugs, particularly within the classes of kinase inhibitors and antiviral agents (1)[1]. The functionalization of this scaffold via Suzuki-Miyaura cross-coupling enables the rapid generation of diverse chemical libraries. Pyrimidine boronic acids and their derivatives allow for the modular assembly of complex heteroaryl architectures, such as azaindoles and pyrrolo-pyrimidines, which are highly sought after in drug discovery campaigns (2)[2].

However, positioning a boronic acid moiety on an electron-deficient pyrimidine ring—especially at the C2 or C4 positions—creates a highly polarized carbon-boron (C-B) bond. The adjacent electronegative nitrogen atoms withdraw electron density, rendering the ipso-carbon highly susceptible to hydrolytic cleavage, a process known as protodeboronation (3)[3].

Mechanistic Insights: Protodeboronation vs. Productive Coupling

Understanding the causality behind pyrimidine boronic acid degradation is essential for optimizing reaction conditions. Protodeboronation is accelerated by high temperatures, extended reaction times, and basic aqueous conditions—paradoxically, the exact conditions typically required for Suzuki-Miyaura couplings (3)[3].

To mitigate this degradation, chemists employ stable boron surrogates:

-

Pinacol Esters (BPin): Offer steric shielding around the boron atom, reducing the rate of hydrolysis.

-

Potassium Trifluoroborates (BF3K): Provide a stable, crystalline alternative that slowly hydrolyzes in situ to release the active boronic acid. This maintains a low steady-state concentration of the reactive species, allowing the productive cross-coupling to outcompete degradation (1)[1].

-

MIDA Boronates: Enable iterative cross-coupling by masking the boronic acid completely until deprotected under specific, mild conditions.

Fig 1: Competing pathways of pyrimidine boronic acids and stabilization strategies.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, protocols must include built-in validation steps. The following methodologies emphasize causality in experimental design.

Protocol A: Monitoring Protodeboronation via Internal Standard NMR

Causality: Before committing to a large-scale coupling, it is crucial to quantify the stability of the specific pyrimidine boronic acid under reaction conditions. Using a stable internal standard allows for the absolute quantification of degradation over time, preventing the waste of expensive catalysts and advanced intermediates (3)[3].

-

Preparation: Dissolve the pyrimidine boronic acid (0.1 mmol) and a stable internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in a deuterated solvent (e.g., DMSO-d6) (3)[3].

-

Simulation: Add the intended base and D2O to simulate the aqueous basic conditions of a cross-coupling reaction.

-

Acquisition: Acquire a ¹H NMR spectrum at t=0, 1h, 2h, and 4h.

-

Validation: Integrate the characteristic signal of the pyrimidine boronic acid against the internal standard. The appearance of a new, upfield proton signal corresponding to the de-borylated pyrimidine confirms the rate and extent of protodeboronation (3)[3].

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Causality: Microwave irradiation rapidly heats the reaction mixture, drastically reducing reaction times (from hours to minutes). This kinetic advantage allows the palladium-catalyzed cross-coupling cycle to outpace the slower hydrolytic protodeboronation pathway, resulting in higher yields (4)[4].

-

Reagent Assembly: To a 10 mL microwave vial equipped with a stir bar, add the halogenated pyrimidine (0.5 mmol), aryl boronic acid (0.5 mmol), K2CO3 (1.5 mmol), and Pd(PPh3)4 (0.5 mol%, 0.0025 mmol) (4)[4].

-

Degassing: Add 6 mL of a 2:1 mixture of 1,4-dioxane and water. Causality: Degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle (4)[4].

-

Irradiation: Seal the vial and irradiate in a microwave reactor at 100 °C for 15 minutes with continuous stirring (4)[4].

-

Validation (LC-MS): Sample the reaction mixture. The disappearance of the starting halide mass and the appearance of the product mass confirms successful coupling.

-

Workup & Purification: Cool to room temperature, extract the aqueous phase with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and purify via silica gel column chromatography to obtain the target pyrimidine (4)[4].

Fig 2: Step-by-step experimental workflow for microwave-assisted Suzuki coupling.

Quantitative Data: Scope and Applications

Pyrimidine boronic acids and their corresponding halides are utilized extensively to synthesize complex biaryls and fused heterocycles (5)[5]. Recent advances also demonstrate their utility in divergent deaminative cross-coupling reactions, expanding the chemical space accessible for late-stage functionalization in drug discovery (6)[6].

Table 1: Scope of Cross-Coupling with Pyrimidine Derivatives

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | 0.5 mol% Pd(PPh3)4 | Microwave, 100°C, 15 min | 81% | 5 |

| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Palladium catalyst | Reflux, Base | High | 7 |

| 2-Chloro-5-pyrimidine boronic acid | Primary Alkyl Amine | Cu Catalyst (2.5 mol%) | Deaminative coupling | 36% | 6 |

| Pyrimidin-6-yl trifluoroborate | Aryl Halide | Pd Catalyst | Standard Suzuki | >70% | 1 |

Note: Yields vary significantly based on the electronic nature of the coupling partner and the stability of the boronic acid species.

Conclusion

The integration of pyrimidine boronic acids into drug discovery workflows requires a nuanced understanding of their electronic properties and degradation pathways. By employing stabilization strategies (such as trifluoroborates or pinacol esters) and utilizing kinetically favored reaction conditions (like microwave irradiation), chemists can effectively harness these privileged scaffolds. The self-validating protocols outlined herein ensure reproducibility and scientific rigor, driving forward the development of novel therapeutics.

References

-

Benchchem. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.4

-

Benchchem. (5-Chloropyrimidin-2-yl)boronic acid Overview.5

-

Benchchem. Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.3

-

NIH / PMC. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis.1

-

ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides...7

-

MDPI. C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery.2

-

ChemRxiv. Boryl Radical β-Scission Enables Divergent Deaminative Cross-Coupling of Amines.6

Sources

- 1. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (5-Chloropyrimidin-2-yl)boronic acid | Benchchem [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

The Ascendancy of Pyrimidine-Based Boronic Acids: A Technical Guide to Synthesis and Discovery

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2][3][4][5] Its fusion with the boronic acid functional group, a versatile pharmacophore, has unlocked new frontiers in drug discovery.[6][7][8][9][10][11] This technical guide provides an in-depth exploration of the discovery and synthesis of pyrimidine-based boronic acids, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the strategic rationale behind their design, dissect key synthetic methodologies with detailed protocols, and illuminate their burgeoning applications, particularly in the realm of targeted therapeutics.

Introduction: The Strategic Convergence of Pyrimidine and Boron

The pyrimidine ring is a privileged scaffold in drug design, renowned for its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, often acting as a bioisostere for phenyl groups.[1] This has led to its incorporation in a wide array of approved drugs, from antiviral agents to kinase inhibitors.[3][12] On the other hand, the boronic acid moiety has emerged from initial perceptions of toxicity to become a celebrated functional group in medicinal chemistry, largely spurred by the success of the proteasome inhibitor bortezomib.[6][7][8][9] Boronic acids are unique in their ability to form reversible covalent bonds with diols, a feature that has been ingeniously exploited for enzyme inhibition and the development of sensors.[13]

The amalgamation of these two entities, pyrimidine and boronic acid, creates a class of compounds with significant therapeutic potential. The pyrimidine core can be tailored to achieve specific targeting, while the boronic acid group can act as a potent warhead, an interactive pharmacophore, or a versatile synthetic handle. This guide will navigate the essential aspects of bringing these promising molecules from conceptualization to laboratory reality.

Synthetic Strategies for Pyrimidine-Based Boronic Acids

The synthesis of pyrimidine-based boronic acids primarily relies on the strategic introduction of a boron-containing functional group onto a pre-existing or concurrently formed pyrimidine ring. The choice of synthetic route is dictated by the desired substitution pattern on the pyrimidine core and the availability of starting materials.

The Workhorse: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone for the synthesis of aryl and heteroaryl boronic acids and their derivatives.[14][15][16] This reaction typically involves the coupling of a pyrimidine halide or triflate with a diboron reagent.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

Advanced Reactivity and Regioselective Functionalization of 2,4-Dichloropyrimidine: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter 2,4-Dichloropyrimidine (2,4-DCP) as a foundational building block in the design of small-molecule therapeutics and agrochemicals. Its pyrimidine core is ubiquitous in kinase inhibitors (e.g., Pazopanib, Brigatinib) due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds in the kinase hinge region[1][2]. However, the dual electrophilic sites at C-2 and C-4 present a classic regioselectivity challenge. This whitepaper deconstructs the physicochemical properties, mechanistic drivers of regioselectivity, and field-proven protocols for the controlled functionalization of 2,4-DCP.

Physicochemical Profiling and Handling Causality

Before executing complex syntheses, one must understand the physical nature of the reagent. 2,4-DCP is a halogenated heterocycle with specific handling requirements dictated by its properties[3].

Table 1: Quantitative Physicochemical Properties of 2,4-Dichloropyrimidine

| Property | Value | Causality / Practical Implication |

| CAS Number | 3934-20-1 | Unique identifier for procurement and safety tracking[3]. |

| Molecular Weight | 148.98 g/mol | Low molecular weight allows for high atom economy in early-stage synthesis[3]. |

| Melting Point | 57–61 °C | Exists as an off-white crystalline solid at room temperature; prone to clumping if exposed to heat[4]. |

| Boiling Point | 101 °C at 23 mmHg | Can be purified via vacuum distillation, though flash chromatography is preferred to avoid thermal degradation[4]. |

| Density | ~1.493 g/cm³ | High density necessitates vigorous stirring in biphasic reaction mixtures[5]. |

| Solubility | Soluble in MeOH, CHCl₃, EtOAc | Highly versatile in organic solvents; poor water solubility facilitates aqueous workups[3]. |

Handling Insight: 2,4-DCP is moisture-sensitive[1]. Exposure to ambient humidity leads to slow hydrolysis, generating chlorohydroxypyrimidines. This degradation alters reaction stoichiometry and introduces polar impurities that complicate downstream purification. Always store under an inert atmosphere (argon/nitrogen) at room temperature in the dark.

Mechanistic Insights into Regioselectivity

The core challenge in 2,4-DCP chemistry is differentiating the C-2 and C-4 chlorine atoms during Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[2][6].

The Baseline Rule : The C-4 position is inherently more reactive than the C-2 position[6]. Causality: In SNAr, the transition state for nucleophilic attack at C-4 is stabilized by the electron-withdrawing effect of the para-nitrogen (N-1) and ortho-nitrogen (N-3). The C-2 position, while flanked by two nitrogens, experiences greater steric hindrance and less optimal orbital overlap for stabilizing the Meisenheimer complex. In Pd-catalyzed cross-coupling (e.g., Suzuki, Stille), oxidative addition is kinetically favored at the more polarized C-4 C–Cl bond[7].

The Exceptions (Quantum Mechanical Drivers) : Regioselectivity is not absolute. Quantum Mechanics (QM) analyses, specifically mapping the Lowest Unoccupied Molecular Orbital (LUMO), reveal that substituents on the pyrimidine ring can invert this selectivity[8]. For instance, an electron-donating group (EDG) at C-6 (e.g., -OMe, -NHMe) redistributes the LUMO density, making the C-2 lobe equal to or larger than the C-4 lobe, thereby driving C-2 substitution[8]. Conversely, bulky groups or specific catalyst ligands (e.g., 12e- Pd(0) species) can force atypical site preferences[2].

Caption: Logic tree detailing the regioselective pathways and mechanistic drivers of 2,4-DCP.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an observable checkpoint.

Protocol 1: C-4 Selective Amination via SNAr

This protocol utilizes n-butanol and N,N-Diisopropylethylamine (DIPEA) to achieve high C-4 selectivity with aliphatic amines[9]. Causality: n-Butanol provides a protic environment that stabilizes the developing negative charge in the transition state via hydrogen bonding, while DIPEA acts as a non-nucleophilic proton sponge, preventing the amine reactant from being consumed as a salt.

-

Reagent Preparation : In a dry 50 mL round-bottom flask, dissolve 2,4-DCP (1.0 mmol) in n-butanol (5.0 mL).

-

Amine Addition : Add the desired aliphatic secondary amine (1.1 mmol) dropwise at 0 °C. Checkpoint: A slight exotherm indicates the initiation of the nucleophilic attack.

-

Base Addition : Add DIPEA (1.5 mmol) dropwise.

-

Reaction Execution : Allow the mixture to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the high-Rf 2,4-DCP spot and the appearance of a lower-Rf UV-active spot confirms conversion.

-

Workup : Concentrate under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) to remove DIPEA hydrochloride salts.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash chromatography.

Protocol 2: C-4 Selective Suzuki-Miyaura Cross-Coupling

Causality: Microwave irradiation is employed to rapidly overcome the activation energy barrier for oxidative addition at C-4, minimizing the reaction time and preventing secondary coupling at C-2[6]. 1,4-Dioxane is chosen as it solubilizes both the organic substrates and the aqueous base.

-

Reaction Assembly : In a 10 mL microwave vial, combine 2,4-DCP (1.0 mmol), aryl boronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol)[6].

-

Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 3.5 mL)[6].

-

Catalyst Introduction : Add Pd(PPh₃)₄ (5 mol%)[6]. Causality: The bulky triphenylphosphine ligands favor insertion into the less sterically hindered, more electrophilic C-4 C–Cl bond.

-

Inertion : Purge the vial with Argon for 5 minutes and seal[6].

-

Irradiation : Heat in a microwave reactor at 100 °C for 15–20 minutes[6]. Validation: Post-reaction LC-MS should show a dominant peak corresponding to the mono-arylated mass, with <5% of the di-arylated byproduct.

-

Isolation : Extract with EtOAc, wash with brine, and purify via silica gel chromatography[6].

Caption: Self-validating workflow for the C-4 selective Suzuki-Miyaura cross-coupling.

Applications in Drug Development: Kinase Inhibition Pathways

The sequential, regioselective substitution of 2,4-DCP is the cornerstone of synthesizing diarylamino-pyrimidine kinase inhibitors[2]. By installing a solvent-exposed group at C-4 and a hinge-binding motif at C-2, medicinal chemists can precisely tune the pharmacokinetics and target affinity of the molecule.

Caption: Sequential functionalization of 2,4-DCP leading to kinase inhibition and cellular effects.

Conclusion

Mastering the reactivity of 2,4-Dichloropyrimidine requires a deep understanding of electronic distribution, steric microenvironments, and transition-state kinetics. By leveraging the inherent C-4 electrophilicity or manipulating the LUMO via C-6 substitution, chemists can predictably navigate its regioselectivity. The protocols provided herein serve as robust, self-validating templates for deploying 2,4-DCP in advanced synthetic campaigns.

References

-

Srini Chem - 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety 3

-

WuXi AppTec - Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines 10

-

NSR Laboratories - 2,4-Dichloro Pyrimidine (CAS 3934-20-1) | Manufacture 1

-

Synquest Labs - 2,4-Dichloropyrimidine Safety Data Sheet 4

-

RVR Labs - 2,4-Dichloropyrimidine (2,4-DCP), CAS NO 3934-20-1 5

-

GuideChem - What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? 9

-

ACS Organic Letters - A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine 7

-

NIH / J Am Chem Soc - Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines 2

-

BenchChem - Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines 6

Sources

- 1. nsrlaboratories.com [nsrlaboratories.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srinichem.com [srinichem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. rvrlabs.com [rvrlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. wuxibiology.com [wuxibiology.com]

- 9. guidechem.com [guidechem.com]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Methodological & Application

Application Note: Strategic Suzuki-Miyaura Cross-Coupling with 2,4-Dichloropyrimidine-5-Boronic Acid

Executive Summary

The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently found in kinase inhibitors and CNS-active therapeutics. 2,4-Dichloropyrimidine-5-boronic acid (most commonly utilized and stabilized as its pinacol ester, CAS 1073354-24-1) serves as an exceptionally versatile, trifunctional building block[1]. However, its structural complexity presents a significant synthetic challenge: it possesses two electrophilic sites (C2-Cl, C4-Cl) and one nucleophilic site (C5-Bpin).

This application note provides a comprehensive, self-validating guide to controlling chemoselectivity (halide vs. boronate) and regioselectivity (C4 vs. C2) when incorporating this reagent into complex molecular architectures.

Mechanistic Insights & The "Haloboronic Acid" Dilemma

To successfully utilize 2,4-dichloropyrimidine-5-Bpin, researchers must navigate two fundamental mechanistic principles:

A. The Oligomerization Risk (Chemoselectivity)

The Suzuki-Miyaura reaction relies on the palladium-catalyzed cross-coupling of an organohalide with a boronic acid[2]. Because 2,4-dichloropyrimidine-5-Bpin contains both reactive functionalities, subjecting it directly to standard Pd-catalyzed conditions with an external coupling partner often leads to uncontrolled self-condensation and iterative oligomerization[3].

-

Causality-Driven Solution: To prevent polymerization, the C5-Bpin must remain dormant while the chlorides are functionalized. This is best achieved by performing a metal-free Nucleophilic Aromatic Substitution (SNAr) at the chloride sites first. The Bpin group requires palladium-mediated transmetalation to react; in the absence of a Pd catalyst, it remains entirely stable.

B. C4 vs. C2 Regioselectivity

If palladium-catalyzed cross-coupling or SNAr is performed on the pyrimidine core, the reaction will not occur randomly. The C4-chloride is significantly more reactive than the C2-chloride.

-

Causality-Driven Solution: Computational analyses of C–Cl bond strengths and Lowest Unoccupied Molecular Orbital (LUMO) coefficients confirm that the C4 position is highly activated[4]. Consequently, oxidative addition of Pd(0) or nucleophilic attack occurs preferentially at C4 at lower temperatures[5]. Elevated temperatures and prolonged reaction times are required to functionalize the C2 position.

Strategic Workflow: The Sequential Functionalization Approach

To build a self-validating synthetic sequence, we recommend a "Nucleophile-First, Boronate-Last" approach. By exploiting the innate reactivity differences of the scaffold, you can sequentially install three different substituents without the need for complex protecting group manipulations.

Fig 1: Chemoselective sequential functionalization of 2,4-dichloropyrimidine-5-Bpin.

Quantitative Data: Reactivity Hierarchy

The following table summarizes the causal relationship between reaction conditions and site-selectivity, providing a predictive framework for experimental design.

| Reactive Site | Innate Reactivity Rank | Preferred Reaction Type | Optimal Conditions | Selectivity Rationale |

| C4-Chloride | 1 (Highest) | SNAr | Amine/Base, 0–25 °C | Lowest bond dissociation energy; highest LUMO coefficient[4]. |

| C2-Chloride | 2 | SNAr or Suzuki | Amine/Base, 80–100 °C | Less activated than C4; requires thermal energy to overcome the activation barrier. |

| C5-Bpin | 3 (Lowest, if masked) | Suzuki-Miyaura | Pd(0), Base, 80–100 °C | Requires Pd-mediated transmetalation; completely dormant under metal-free SNAr[3]. |

Experimental Protocols

The following self-validating protocols are designed to prevent oligomerization by functionalizing the highly reactive C4 position before activating the C5-Bpin group for Suzuki coupling.

Protocol 1: Regioselective C4-Amination (Metal-Free)

This step installs a nucleophile at C4 while preserving the C5-Bpin and C2-Cl for downstream chemistry. The absence of palladium ensures zero oligomerization.

Reagents & Materials:

-

2,4-Dichloropyrimidine-5-boronic acid pinacol ester (1.0 equiv, 1.0 mmol)

-

Secondary Amine (e.g., Morpholine) (1.05 equiv, 1.05 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

-

Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

-

Initiation: Dissolve 2,4-dichloropyrimidine-5-Bpin in anhydrous DCM and cool the reaction flask to 0 °C using an ice bath. Rationale: Strict temperature control at 0 °C prevents competitive attack at the C2 position.

-

Addition: Add DIPEA, followed by the dropwise addition of the secondary amine over 5 minutes.

-

Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (25 °C) for an additional 2 hours.

-

Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material and the formation of a single new spot validates high C4-regioselectivity. The absence of baseline streaking confirms that no oligomerization has occurred.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude intermediate (2-chloro-4-aminopyrimidine-5-Bpin) is typically pure enough for Step 2.

Protocol 2: C5-Directed Suzuki-Miyaura Cross-Coupling

With the C4 position capped, the C5-Bpin can now be safely engaged in a palladium-catalyzed cross-coupling with an external aryl halide.

Reagents & Materials:

-

2-Chloro-4-aminopyrimidine-5-Bpin (from Protocol 1) (1.0 equiv, 1.0 mmol)

-

Aryl Bromide or Iodide (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

-

Potassium Carbonate (K2CO3) (3.0 equiv, 3.0 mmol)

-

1,4-Dioxane / H2O (4:1 ratio, 10 mL)

Step-by-Step Methodology:

-

Preparation: In a microwave vial or Schlenk flask, combine the pyrimidine intermediate, the aryl halide, and K2CO3.

-

Degassing: Add the 1,4-Dioxane/H2O solvent mixture. Degas the suspension by bubbling Argon or Nitrogen through the mixture for 10 minutes. Rationale: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic ester and the degradation of the Pd(0) active species.

-

Catalyst Addition: Add the Pd(dppf)Cl2 catalyst under a stream of inert gas. Seal the vessel.

-

Reaction: Heat the mixture to 90 °C for 6–8 hours. Rationale: The bulky dppf ligand and elevated temperature are required to facilitate transmetalation of the sterically hindered C5-Bpin group.

-

Validation (In-Process): LC-MS analysis should show the mass of the cross-coupled product. The C2-chloride will remain largely intact under these specific conditions, allowing for a final diversification step if desired.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and purify via silica gel column chromatography.

References

-

Suzuki reaction Wikipedia, The Free Encyclopedia [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines National Institutes of Health (NIH) / PubMed Central[Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids MDPI[Link]

-

A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks Journal of the American Chemical Society (ACS)[Link]

Sources

Advanced Application Note: Strategic Utilization of 2,4-Dichloropyrimidine-5-Boronic Acid Pinacol Ester in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern drug discovery, particularly within the development of targeted kinase inhibitors (e.g., Plk1, PI3K/mTOR pathways), the rapid assembly of complex, multi-substituted heteroaromatic scaffolds is paramount to driving Structure-Activity Relationship (SAR) campaigns 1. As a Senior Application Scientist, I frequently deploy 2,4-Dichloropyrimidine-5-boronic acid pinacol ester (CAS: 1073354-24-1) as a "magic" trifunctional building block.

Unlike simple building blocks, this reagent offers three distinct, orthogonally addressable vectors: the highly electrophilic C4-chloride, the nucleophilic C5-boronic ester, and the moderately electrophilic C2-chloride. Mastering the reactivity hierarchy of this scaffold allows medicinal chemists to sequentially install three diverse pharmacophores onto a single pyrimidine core with exquisite regioselectivity and high atom economy 2.

Physicochemical Properties & Reactivity Hierarchy

To successfully manipulate this scaffold, one must understand the electronic push-and-pull within the pyrimidine ring. The reactivity is strictly governed by the electronic environment at each carbon position.

Table 1: Physicochemical Properties

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 1073354-24-1 | Industry standard identifier for procurement. |

| Molecular Formula | C10H13BCl2N2O2 | Pinacol ester provides superior shelf stability over the free boronic acid. |

| Molecular Weight | 274.94 g/mol | Easily trackable via LC-MS (M+H: 275.0 / 277.0 isotopic pattern). |

| Storage | 2-8 °C, inert atmosphere | Prevents slow hydrolysis of the pinacol ester and atmospheric oxidation. |

The Causality of Orthogonal Reactivity

The sequential functionalization of this molecule relies on a strict hierarchy 3:

-

C4-Chloride (Fastest): The C4 position is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent N3 atom and the C5-boronic ester. It undergoes Nucleophilic Aromatic Substitution (SNAr) rapidly under kinetic control (0 °C).

-

C5-Boronic Ester (Intermediate): Once C4 is aminated, the pyrimidine ring becomes slightly more electron-rich. This stabilizes the boronic ester against protodeboronation while leaving it highly reactive towards Palladium-catalyzed Suzuki-Miyaura coupling with aryl halides.

-

C2-Chloride (Slowest): Sandwiched between two nitrogens but lacking the activating C5 group, the C2-chloride is the least reactive. Following C4 and C5 functionalization, the core is electron-rich, requiring forcing thermodynamic conditions (high heat) to achieve a final SNAr.

Reactivity hierarchy of the 2,4-Dichloropyrimidine-5-boronic acid pinacol ester scaffold.

Data Presentation: Orthogonal Reaction Parameters

Table 2: Summary of Orthogonal Reaction Conditions

| Sequence | Reaction Type | Target Vector | Typical Reagents & Catalyst | Temp | Expected Yield |

| Step 1 | SNAr | C4-Cl | Primary Amine (1.05 eq), DIPEA (2.0 eq), DCM | 0 °C to RT | 85 - 95% |

| Step 2 | Suzuki-Miyaura | C5-Bpin | Ar-Br (1.1 eq), Pd(dppf)Cl2, K2CO3, Dioxane/H2O | 80 °C | 70 - 90% |

| Step 3 | SNAr / Buchwald | C2-Cl | Sec-Amine (2.0 eq), NMP (or Pd2(dba)3/BrettPhos) | 120 °C | 60 - 85% |

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By adhering to the mechanistic rationale provided, researchers can avoid common pitfalls such as over-substitution or catalyst poisoning 4.

Orthogonal functionalization workflow of 2,4-Dichloropyrimidine-5-boronic acid pinacol ester.

Protocol A: Regioselective Kinetic SNAr at C4

Objective: Install the first pharmacophore exclusively at the C4 position without disrupting the C2-chloride or the C5-boronic ester.

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-Dichloropyrimidine-5-boronic acid pinacol ester (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C. Causality: Strict temperature control ensures kinetic selectivity for C4 over C2.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the generated HCl without competing with the amine nucleophile.

-

Amine Addition: Dropwise, add the primary amine (1.05 eq) dissolved in a minimal amount of DCM over 15 minutes.

-

Reaction & Quench: Stir at 0 °C for 2 hours. Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the mono-aminated product confirms completion. If a bis-aminated byproduct is observed, the reaction temperature was poorly controlled.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Form a C-C bond at the C5 position while leaving the C2-chloride intact for late-stage functionalization.

Step-by-Step Methodology:

-

Preparation: In a microwave vial or pressure tube, combine the C4-aminated intermediate from Protocol A (1.0 eq), an Aryl Bromide (1.1 eq), and Potassium Carbonate (K2CO3) (2.5 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M). Causality: Water is essential to hydrolyze the pinacol ester to the active boronic acid in situ and to dissolve the inorganic base.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation by the coordinating pyrimidine nitrogens. Furthermore, Pd(0) oxidatively adds to the Aryl Bromide orders of magnitude faster than the residual C2-Cl bond.

-

Reaction: Seal the tube and heat to 80 °C for 4-6 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography.

Self-Validating Checkpoint: TLC analysis (Hexanes/Ethyl Acetate) should reveal a highly UV-active spot with a lower Rf than the starting material. LC-MS will confirm the loss of the Bpin mass (-82 Da from the boronic ester moiety) and the addition of the aryl group.

Protocol C: Late-Stage Thermodynamic SNAr at C2

Objective: Install the final pharmacophore at the highly deactivated C2 position.

Step-by-Step Methodology:

-

Preparation: Dissolve the C4,C5-disubstituted intermediate from Protocol B (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (0.5 M).

-

Reagent Addition: Add the secondary amine (2.0 to 3.0 eq). No external base is strictly required if using excess amine, but 2.0 eq of K2CO3 can be added.

-

Thermal Activation: Heat the reaction mixture to 120 °C using a heating block or microwave irradiator for 12 hours. Causality: Following C4 amination and C5 arylation, the pyrimidine core is significantly enriched in electron density, severely dampening the electrophilicity of the C2-chloride. Thermodynamic forcing conditions are mandatory to drive the reaction to completion.

-

Workup: Cool the mixture, dilute with Ethyl Acetate, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP solvent. Dry the organic layer and purify via reverse-phase preparative HPLC.

Self-Validating Checkpoint: The final product should exhibit a distinct shift in the UV-Vis spectrum due to the fully conjugated, electron-rich heteroaromatic system. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the fully functionalized kinase inhibitor scaffold.

References

-

Properties and Applications of Boronic Acids. Alfa Aesar / Thermo Fisher Scientific. 1

-

Pyridopyrimidines used as Plk1 (polo-like kinase) inhibitors. European Patent Office EP2100894 A1. 2

-

De Lartigue, J. Apitolisib. Dual PI3K/mTOR inhibitor, Oncolytic. Drugs of the Future 2013, 38(10): 671-678. 4

-

Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform / ResearchGate. 3

Sources

Application Note: Reaction Conditions for Coupling with 2,4-Dichloropyrimidine-5-boronic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, chemoselective strategies, and validated protocols for bifunctional pyrimidine building blocks.

Executive Summary & Mechanistic Insights

2,4-Dichloropyrimidine-5-boronic acid (and its corresponding pinacol ester) is a highly versatile, yet notoriously challenging, bifunctional building block. It is frequently utilized in medicinal chemistry for the rapid construction of complex, multi-substituted pyrimidine scaffolds—a privileged pharmacophore in kinase inhibitor development [1].

However, deploying this reagent in standard Suzuki-Miyaura Cross-Coupling (SMC) reactions often results in catastrophic yield losses due to two competing mechanistic failures:

-

Protodeboronation: The highly electron-withdrawing nature of the 2,4-dichloro pyrimidine ring renders the C5-boron atom highly electrophilic. Under standard aqueous basic conditions, hydroxide readily attacks the boron, leading to rapid C-B bond cleavage. This base-catalyzed protodeboronation is a well-documented failure mode for electron-deficient heteroaryl boronic acids [2].

-

Self-Condensation (Oligomerization): The molecule possesses both a nucleophilic boronic acid and two electrophilic C-Cl bonds. If the exogenous coupling partner is not sufficiently reactive, the reagent will undergo intermolecular cross-coupling with itself [3].

To successfully utilize this reagent, the reactivity of the boronic acid must be kinetically decoupled from the C-Cl bonds. This guide outlines two field-proven strategies to master this building block.

Caption: Competing reaction pathways of 2,4-dichloropyrimidine-5-boronic acid.

Strategic Workflows

Strategy A: Chemoselective Suzuki Coupling (Direct)

If the synthetic route requires the C2 and C4 chlorides to remain intact for late-stage diversification, you must perform a chemoselective Suzuki coupling.

-

Causality & Design: To prevent self-condensation, the exogenous electrophile must undergo oxidative addition significantly faster than the internal C-Cl bonds. Therefore, aryl iodides are strictly required. To suppress protodeboronation, the reaction must be run at lower temperatures (60 °C) using an anhydrous, mild base (e.g.,

) [4].

Strategy B: Tandem SNAr followed by Suzuki Coupling (Recommended)

Because the C4-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr), the most robust strategy is to react the C4 position with an amine prior to the Suzuki coupling.

-

Causality & Design: Substituting the highly electron-withdrawing chlorine atom with an electron-donating amine group (via resonance) significantly reduces the electron deficiency of the pyrimidine ring. This electronic modulation heavily stabilizes the C5-boronic acid against protodeboronation, allowing for subsequent Suzuki coupling under standard, high-yielding aqueous conditions [3].

Caption: Tandem SNAr and Suzuki coupling workflow for optimal yield.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen reaction parameters, highlighting the necessity of strict condition control.

| Strategy | Electrophile | Catalyst | Base / Solvent | Temp (°C) | Expected Yield | Major Side Product |

| Standard SMC | Aryl Bromide | 100 | < 10% | Protodeboronation / Oligomers | ||

| Chemoselective (A) | Aryl Iodide | 60 | 55 - 70% | 2,4-Dichloropyrimidine | ||

| Tandem SNAr-SMC (B) | Aryl Bromide | 80 | 80 - 95% | Minimal |

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Use this protocol when the C2 and C4 chlorides must be preserved.

Reagents:

-

2,4-Dichloropyrimidine-5-boronic acid (1.2 equiv)

-

Aryl Iodide (1.0 equiv)

- (0.05 equiv)

-

Anhydrous

(2.0 equiv, finely milled) -

Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Aryl Iodide, 2,4-Dichloropyrimidine-5-boronic acid, and anhydrous

. -

Inert Atmosphere: Purge the vessel with dry Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add anhydrous 1,4-Dioxane. Sparge the suspension with Argon for an additional 10 minutes to remove dissolved oxygen.

-

Catalyst Addition: Quickly add the

catalyst under a positive stream of Argon. Seal the vessel. -

Reaction: Heat the mixture strictly to 60 °C. Critical Note: Do not exceed 60 °C, as higher temperatures will exponentially increase the rate of self-condensation.

-

Monitoring: Monitor via LCMS. The reaction is typically complete within 4–6 hours. The product mass should correspond to the C5-coupled 2,4-dichloropyrimidine derivative.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Tandem SNAr followed by Suzuki Coupling

Use this protocol for maximum yield when C4 functionalization is desired.

Part 1: Regioselective SNAr at C4

-

Dissolve 2,4-Dichloropyrimidine-5-boronic acid (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

-

Add the desired primary or secondary aliphatic amine (1.0 equiv) dropwise over 10 minutes.

-

Causality Check: The C4 position is significantly more electrophilic than C2. At 0 °C, the amine will exclusively attack C4.

-

Stir for 2 hours at 0 °C, then allow to warm to room temperature. Quench with water, extract with DCM, dry over

, and concentrate. The resulting 4-amino-2-chloropyrimidine-5-boronic acid can generally be used in the next step without further purification.

Part 2: Stabilized Suzuki Coupling

-

In a reaction vial, combine the intermediate from Part 1 (1.1 equiv), Aryl Bromide (1.0 equiv),

(0.05 equiv), and -

Add a degassed mixture of 1,4-Dioxane and

(4:1 ratio, 0.1 M). -

Seal and heat to 80 °C for 12 hours.

-

Validation: Because the boronic acid is now electronically stabilized by the C4-amine, aqueous base and higher temperatures can be safely utilized without risking protodeboronation.

-

Cool, dilute with EtOAc, wash with brine, dry over

, and purify via silica gel chromatography.

References

-

Cox, P. A., Reid, M., Machin, A. G., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. Retrieved from[Link]

-

Reimann, S., Parpart, S., Ehlers, P., et al. (2015). Synthesis of tetraarylpyridines by chemo-selective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from[Link]

-

Mfuh, A. M., & Larionov, O. V. (2016). Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. SciSpace / Angewandte Chemie. Retrieved from[Link]

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 2,4-Dichloropyrimidine

Introduction: The Pyrimidine Core in Kinase Inhibitor Design